molecular formula C11H18O2 B14374747 Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate CAS No. 90276-07-6

Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14374747
CAS No.: 90276-07-6
M. Wt: 182.26 g/mol
InChI Key: GOFMCRGGQUHTCL-NXEZZACHSA-N
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Description

Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates These compounds are characterized by a cyclohexene ring with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-3-ene-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.

    Ethyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (1R,5R)-5-(methyl)cyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the isopropyl group and the methyl ester, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications in synthesis and research.

Properties

CAS No.

90276-07-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (1R,5R)-5-propan-2-ylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-5,8-10H,6-7H2,1-3H3/t9-,10-/m1/s1

InChI Key

GOFMCRGGQUHTCL-NXEZZACHSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H](CC=C1)C(=O)OC

Canonical SMILES

CC(C)C1CC(CC=C1)C(=O)OC

Origin of Product

United States

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